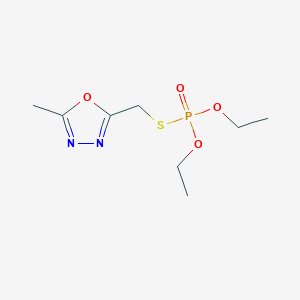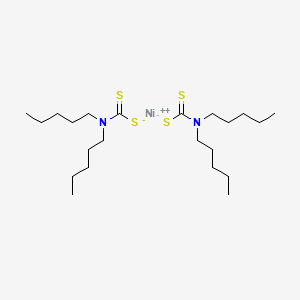
Nickel diamyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel diamyldithiocarbamate is a coordination compound formed by the interaction of nickel ions with diamyldithiocarbamate ligands. Dithiocarbamates are known for their ability to stabilize metal ions in various oxidation states, making them valuable in numerous applications, including catalysis, medicine, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel diamyldithiocarbamate can be synthesized by reacting nickel salts (such as nickel chloride or nickel sulfate) with diamyldithiocarbamate ligands in an aqueous or ethanol solution. The reaction typically involves mixing the ligand solution with the nickel salt solution, resulting in the formation of a precipitate of the this compound complex .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The precipitate is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Nickel diamyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the nature of the ligands and the metal center .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions involve replacing the diamyldithiocarbamate ligands with other ligands, such as phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxide, while reduction may produce nickel metal or other reduced nickel species .
Scientific Research Applications
Nickel diamyldithiocarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of nickel diamyldithiocarbamate involves the coordination of the dithiocarbamate ligands to the nickel ion. The sulfur atoms in the ligands donate electron pairs to the nickel ion, forming a stable complex. This coordination enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Molecular Targets and Pathways: In biological systems, this compound can interact with proteins, enzymes, and DNA, influencing their structure and function. The compound’s ability to bind to metal ions also plays a role in its catalytic activity in industrial processes .
Comparison with Similar Compounds
Zinc diethyldithiocarbamate: Used as a catalyst in rubber vulcanization and in the synthesis of polyurethanes.
Copper dimethyldithiocarbamate: Known for its fungicidal properties and used in agriculture.
Uniqueness: Nickel diamyldithiocarbamate is unique due to its specific coordination geometry and the ability to stabilize nickel ions in various oxidation states. This property makes it particularly valuable in applications requiring high stability and reactivity .
Properties
CAS No. |
36259-37-7 |
|---|---|
Molecular Formula |
C22H44N2NiS4 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N,N-dipentylcarbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C11H23NS2.Ni/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2 |
InChI Key |
CLAOPPKPKMUFTM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)

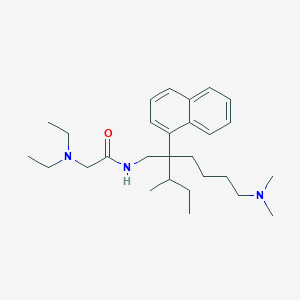

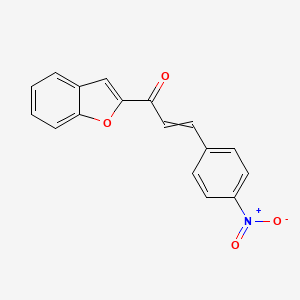
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)

![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
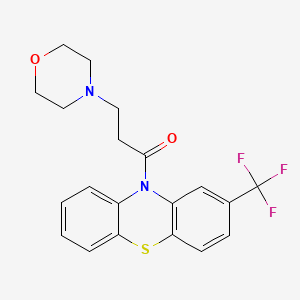

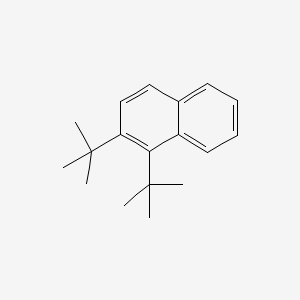
![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
